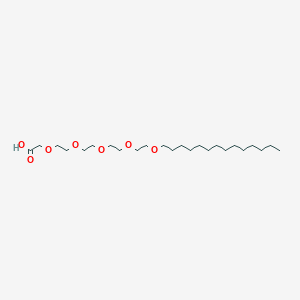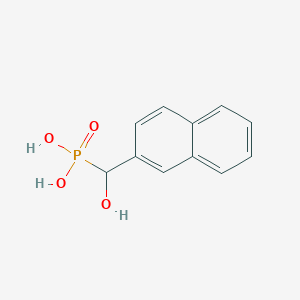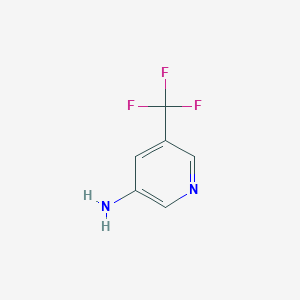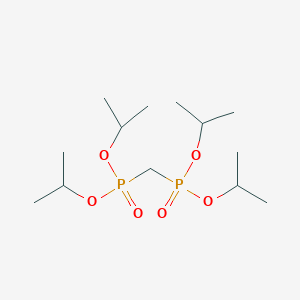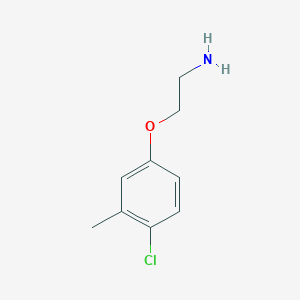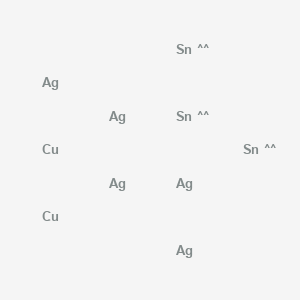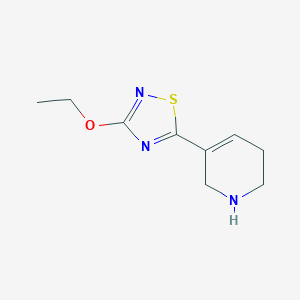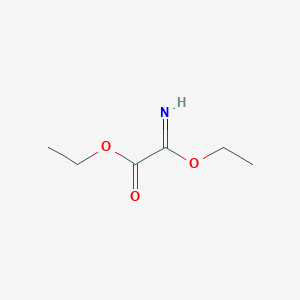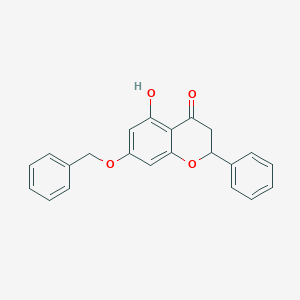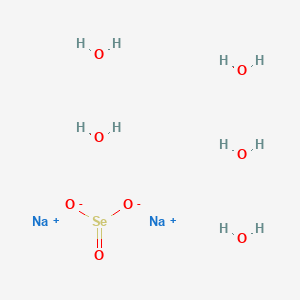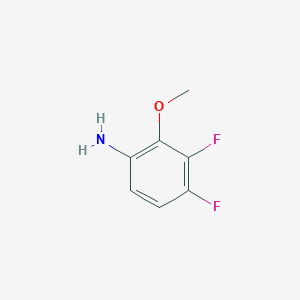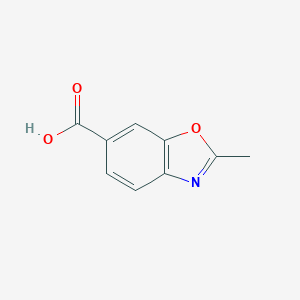![molecular formula C14H14N4O4 B046167 Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl- CAS No. 115705-61-8](/img/structure/B46167.png)
Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl- is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Scientific Research Applications
Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl- has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer. In addition, this compound has been found to possess antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. Furthermore, Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl- has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Mechanism Of Action
The exact mechanism of action of Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl- is not fully understood. However, several studies have suggested that this compound may exert its biological activity through the inhibition of specific enzymes and signaling pathways. For example, Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl- has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, this compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical And Physiological Effects
The biochemical and physiological effects of Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl- are dependent on the specific biological activity being studied. For example, in cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In bacterial and fungal cells, Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl- has been found to disrupt cell membrane integrity, leading to cell death. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Advantages And Limitations For Lab Experiments
One of the main advantages of Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl- is its broad range of biological activities, making it a potential candidate for the development of new therapeutics. In addition, the synthesis method for this compound is relatively straightforward, making it easily accessible for research purposes. However, one of the limitations of Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl- is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research of Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl-. One direction is the development of new derivatives of this compound with improved solubility and biological activity. Another direction is the investigation of the mechanism of action of Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl- in more detail, which could lead to the identification of new targets for drug development. Finally, the potential use of Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl- in combination with other therapeutics for the treatment of various diseases should also be explored.
Synthesis Methods
The synthesis of Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl- can be achieved through a multi-step process involving the condensation of 2,4-diamino-6-methylpyrimidine with ethyl acetoacetate, followed by cyclization and oxidation reactions. This method has been reported in several research articles and has been found to yield high purity and good yields of the compound.
properties
CAS RN |
115705-61-8 |
|---|---|
Product Name |
Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl- |
Molecular Formula |
C14H14N4O4 |
Molecular Weight |
302.29 g/mol |
IUPAC Name |
5,10-dihydroxy-2,3,7,8-tetramethylpyrimido[4,5-g]quinazoline-4,9-dione |
InChI |
InChI=1S/C14H14N4O4/c1-5-15-9-7(13(21)17(5)3)12(20)10-8(11(9)19)14(22)18(4)6(2)16-10/h19-20H,1-4H3 |
InChI Key |
SKGHYOKFLRZJSR-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=C3C(=C2O)C(=O)N(C(=N3)C)C)O)C(=O)N1C |
Canonical SMILES |
CC1=NC2=C(C(=C3C(=C2O)C(=O)N(C(=N3)C)C)O)C(=O)N1C |
synonyms |
Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



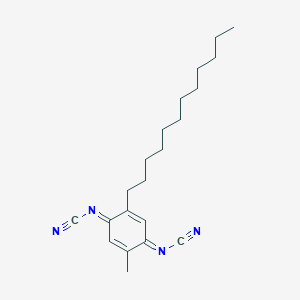
![3-[[(E)-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzamide](/img/structure/B46086.png)
